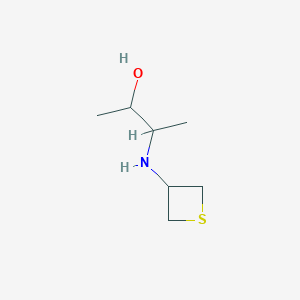![molecular formula C7H4N4O B13023228 4-oxo-3H,4H-pyrrolo[2,1-f][1,2,4]triazine-6-carbonitrile](/img/structure/B13023228.png)
4-oxo-3H,4H-pyrrolo[2,1-f][1,2,4]triazine-6-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-oxo-3H,4H-pyrrolo[2,1-f][1,2,4]triazine-6-carbonitrile is a heterocyclic compound with a unique bicyclic structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-3H,4H-pyrrolo[2,1-f][1,2,4]triazine-6-carbonitrile can be achieved through various methods. One common approach involves the cyclization of pyrrole derivatives with appropriate reagents. For instance, the reaction of pyrrole with bromohydrazone, followed by cyclization, can yield the desired compound . Another method involves the formation of triazinium dicyanomethylide, which undergoes cyclization to form the triazine ring .
Industrial Production Methods
Industrial production of this compound typically involves multistep synthesis, often utilizing transition metal-mediated reactions. The scalability of these methods allows for the production of large quantities of the compound, which is essential for its application in various fields .
Chemical Reactions Analysis
Types of Reactions
4-oxo-3H,4H-pyrrolo[2,1-f][1,2,4]triazine-6-carbonitrile undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and specific solvents to optimize yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
4-oxo-3H,4H-pyrrolo[2,1-f][1,2,4]triazine-6-carbonitrile has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits various biological activities, making it a valuable tool in biological research.
Medicine: It is used in the development of antiviral, anticancer, and antimicrobial agents.
Industry: The compound’s unique properties make it useful in the development of new materials and industrial processes
Mechanism of Action
The mechanism of action of 4-oxo-3H,4H-pyrrolo[2,1-f][1,2,4]triazine-6-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes or receptors involved in disease processes, thereby exerting its therapeutic effects. The compound’s structure allows it to bind to these targets with high affinity, leading to the modulation of biological pathways .
Comparison with Similar Compounds
4-oxo-3H,4H-pyrrolo[2,1-f][1,2,4]triazine-6-carbonitrile can be compared with other similar compounds, such as:
Pyrrolo[2,1-f][1,2,4]triazine derivatives: These compounds share the same core structure but differ in their functional groups, leading to variations in their biological activities.
Triazolo[4,3-a]pyrazine derivatives: These compounds have a similar triazine ring but differ in their overall structure and properties .
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which make it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C7H4N4O |
|---|---|
Molecular Weight |
160.13 g/mol |
IUPAC Name |
4-oxo-3H-pyrrolo[2,1-f][1,2,4]triazine-6-carbonitrile |
InChI |
InChI=1S/C7H4N4O/c8-2-5-1-6-7(12)9-4-10-11(6)3-5/h1,3-4H,(H,9,10,12) |
InChI Key |
IUTMHDDNMSWORI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=O)NC=NN2C=C1C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


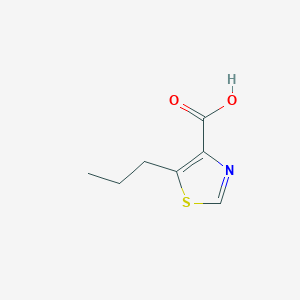

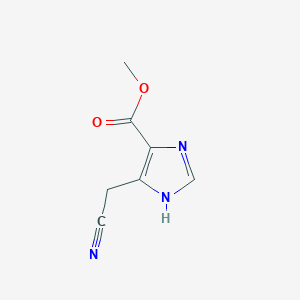
![2-Chlorofuro[2,3-b]pyridine](/img/structure/B13023168.png)
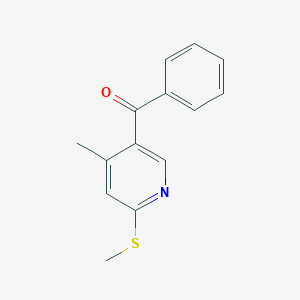
![Bicyclo[4.1.0]heptan-1-amine](/img/structure/B13023178.png)
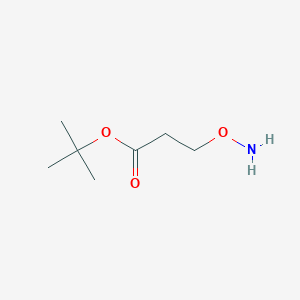


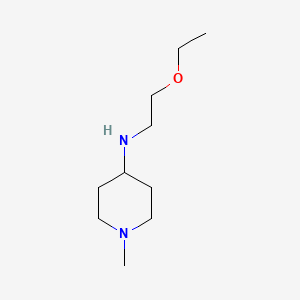

![7,7-Difluorohexahydropyrrolo[1,2-a]pyrazin-3(4H)-one](/img/structure/B13023234.png)
![2-(Chloromethyl)-6-(trifluoromethyl)thiazolo[5,4-b]pyridine](/img/structure/B13023235.png)
